molecular formula C7H2F6 B058350 2,4,6-Trifluorobenzotrifluoride CAS No. 122030-04-0

2,4,6-Trifluorobenzotrifluoride

Cat. No.: B058350
CAS No.: 122030-04-0
M. Wt: 200.08 g/mol
InChI Key: SGPXFVDJRSZIPK-UHFFFAOYSA-N
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Description

2,4,6-Trifluorobenzotrifluoride is a chemical compound with the molecular formula C7H2F6. It is also known by its IUPAC name, 1,3,5-trifluoro-2-(trifluoromethyl)benzene. This compound is characterized by the presence of three fluorine atoms attached to the benzene ring and a trifluoromethyl group. It is a colorless to slightly yellow liquid with a molecular weight of 200.08 g/mol .

Scientific Research Applications

2,4,6-Trifluorobenzotrifluoride finds applications in several scientific research fields, including:

Safety and Hazards

2,4,6-Trifluorobenzotrifluoride is a highly flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

2,4,6-Trifluorobenzotrifluoride is primarily used as an intermediate in organic syntheses . The specific targets of this compound depend on the particular synthesis process in which it is used.

Mode of Action

The mode of action of this compound is largely determined by its chemical structure. As a trifluoromethylated benzene derivative, it can participate in various chemical reactions, contributing to the formation of complex organic compounds .

Pharmacokinetics

Its physical properties such as its boiling point (105-107°c), density (1475 g/mL at 25 °C), and water solubility (not miscible or difficult to mix in water) can influence its behavior in a biological system .

Result of Action

The molecular and cellular effects of this compound are largely dependent on the specific synthesis processes in which it is used. As an intermediate, it contributes to the formation of complex organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,4,6-Trifluorobenzotrifluoride typically involves the fluorination of 2,4,6-trifluorotoluene. This process can be carried out using fluorinating agents such as hydrogen fluoride or potassium fluoride. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the fluorination process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination reactions using specialized equipment to handle the highly reactive fluorinating agents. The process is designed to maximize yield and purity while ensuring safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trifluorobenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups attached to the benzene ring .

Comparison with Similar Compounds

  • 2,4,6-Trifluorotoluene
  • 1,3,5-Trifluorobenzene
  • 2,4,6-Trifluorophenol

Comparison: 2,4,6-Trifluorobenzotrifluoride is unique due to the presence of both trifluoromethyl and trifluorobenzene groups, which impart distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity and stability, making it a preferred choice in various synthetic applications .

Properties

IUPAC Name

1,3,5-trifluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F6/c8-3-1-4(9)6(5(10)2-3)7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPXFVDJRSZIPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370091
Record name 2,4,6-Trifluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122030-04-0
Record name 1,3,5-Trifluoro-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122030-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trifluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 122030-04-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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